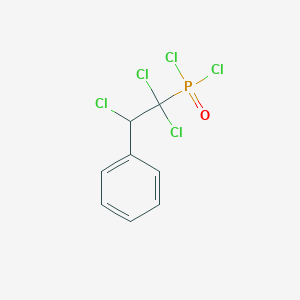
(1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C8H6Cl5OP It is a derivative of phosphonic dichloride and is characterized by the presence of a trichloro-phenylethyl group attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride typically involves the reaction of trichloroethanol with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonic dichlorides can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or phosphonates.
Hydrolysis Products: Hydrolysis typically results in the formation of phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
(1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic Dichloride: Similar in structure but lacks the trichloro-phenylethyl group.
Methylenebis(phosphonic dichloride): Contains a methylene bridge between two phosphonic dichloride groups.
Phosphoric Acid Derivatives: Compounds like phosphoric acid and its esters share similar chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields of research make it a compound of significant interest .
Propiedades
Número CAS |
65071-27-4 |
|---|---|
Fórmula molecular |
C8H6Cl5OP |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(1,2,2-trichloro-2-dichlorophosphorylethyl)benzene |
InChI |
InChI=1S/C8H6Cl5OP/c9-7(6-4-2-1-3-5-6)8(10,11)15(12,13)14/h1-5,7H |
Clave InChI |
HYDMCUWVCYZSKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(P(=O)(Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



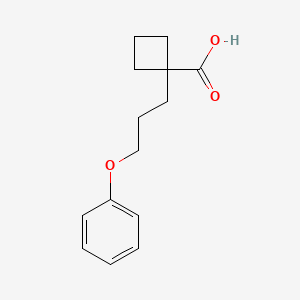
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
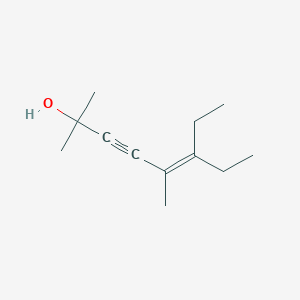
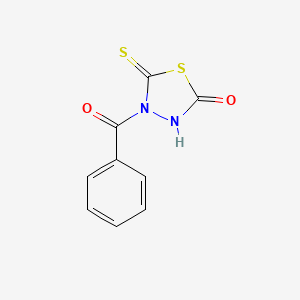

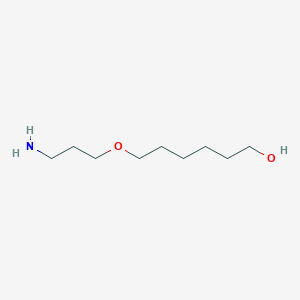
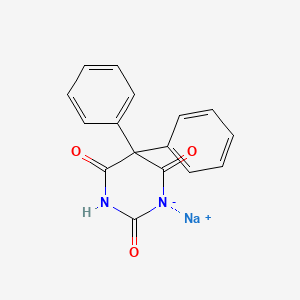
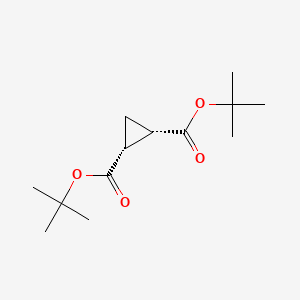
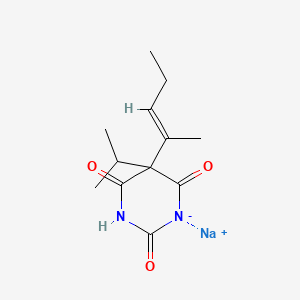
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)

![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
